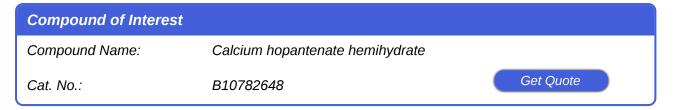


Application Note: HPLC Analysis of Calcium Hopantenate Hemihydrate in Pharmaceutical Formulations

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of **Calcium hopantenate hemihydrate** in pharmaceutical formulations. The described protocol is designed for accuracy, precision, and specificity, making it suitable for routine quality control and stability testing. The method utilizes a reversed-phase C18 column with UV detection, ensuring high sensitivity and resolution. This document provides comprehensive experimental protocols, method validation guidelines according to ICH standards, and data presentation formats.

Introduction

Calcium hopantenate hemihydrate is a nootropic agent used to improve cognitive function and cerebral metabolism. Accurate and reliable analytical methods are crucial for ensuring the quality, efficacy, and safety of its pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and specificity. This application note presents a validated HPLC method for the assay of Calcium hopantenate hemihydrate in tablet dosage forms.



Experimental Protocol Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions have been optimized for the separation and quantification of hopantenic acid, the active moiety of **Calcium hopantenate hemihydrate**.

Parameter	Recommended Condition
HPLC System	Quaternary or Binary Gradient HPLC with UV/Vis Detector
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase	Acetonitrile and 0.03% Trifluoroacetic Acid in Water
Gradient	Isocratic
Flow Rate	1.0 mL/min
Detection Wavelength	205 nm
Injection Volume	20 μL
Column Temperature	30 °C
Run Time	Approximately 10 minutes

Reagents and Standards

- Calcium hopantenate hemihydrate Reference Standard
- Acetonitrile (HPLC grade)
- Trifluoroacetic Acid (TFA) (HPLC grade)
- Water (HPLC grade or Milli-Q)
- Methanol (HPLC grade)



Standard Solution Preparation

- Standard Stock Solution (e.g., 500 µg/mL of hopantenic acid): Accurately weigh about 27.5 mg of Calcium hopantenate hemihydrate reference standard (equivalent to 25 mg of hopantenic acid) into a 50 mL volumetric flask.
- Add approximately 30 mL of diluent (Mobile Phase) and sonicate for 10 minutes to dissolve.
- Allow the solution to cool to room temperature and dilute to volume with the diluent.
- Working Standard Solution (e.g., 50 µg/mL of hopantenic acid): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Sample Preparation (from Tablets)

- Average Weight: Weigh and finely powder 20 tablets.
- Sample Stock Solution: Accurately weigh a portion of the powder equivalent to 25 mg of hopantenic acid into a 50 mL volumetric flask.
- Add approximately 30 mL of diluent and sonicate for 15 minutes to ensure complete extraction of the drug.
- Allow the solution to cool and dilute to volume with the diluent.
- Sample Working Solution: Centrifuge a portion of the Sample Stock Solution at 4000 rpm for 10 minutes.
- Pipette 5.0 mL of the supernatant into a 50 mL volumetric flask and dilute to volume with the diluent.
- Filter the final solution through a 0.45 μm syringe filter before injection into the HPLC system.

Method Validation Protocol

The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]



System Suitability

Before sample analysis, the suitability of the chromatographic system must be verified. Inject the working standard solution six times and evaluate the following parameters.

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	≥ 2000
% RSD of Peak Areas	≤ 2.0%

Specificity (Forced Degradation)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[2][3] The drug substance should be exposed to the following stress conditions to achieve 5-20% degradation:[1]

- Acid Hydrolysis: 0.1 N HCl at 60 °C for 2 hours
- Base Hydrolysis: 0.1 N NaOH at 60 °C for 1 hour
- Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
- Thermal Degradation: 105 °C for 24 hours
- Photolytic Degradation: Expose to UV light (254 nm) and visible light for 24 hours

The chromatograms of the stressed samples should be evaluated for the separation of the main peak from any degradation products.

Linearity

Prepare a series of at least five concentrations of hopantenic acid from the stock solution, typically ranging from 50% to 150% of the working concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL). Plot a graph of peak area versus concentration and perform a linear regression analysis.



Parameter	Acceptance Criteria
Correlation Coefficient (r²)	≥ 0.999

Accuracy (% Recovery)

Accuracy should be assessed by the standard addition method. Spike a known amount of **Calcium hopantenate hemihydrate** standard into the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the assay concentration). Analyze each concentration in triplicate.

Parameter	Acceptance Criteria
Mean % Recovery	98.0% - 102.0%

Precision

- Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample on the same day and under the same experimental conditions.
- Intermediate Precision (Inter-day and Inter-analyst): Repeat the analysis on a different day with a different analyst and/or on a different instrument.

Parameter	Acceptance Criteria
% RSD	≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.

Robustness

Evaluate the effect of small, deliberate variations in the chromatographic conditions on the results.



- Flow rate (± 0.1 mL/min)
- Column temperature (± 2 °C)
- Mobile phase composition (± 2% organic)

The system suitability parameters should remain within the acceptance criteria for all variations.

Data Presentation

Table 1: System Suitability Results

Injection	Retention Time (min)	Peak Area	Tailing Factor	Theoretical Plates
1	_			
2	_			
3				
4				
5				
6				
Mean	_			
% RSD	_			

Table 2: Linearity Data



Concentration (μg/mL)	Peak Area
Level 1	
Level 2	
Level 3	-
Level 4	-
Level 5	-
Correlation Coefficient (r²)	
Slope	-
Intercept	-

Table 3: Accuracy (% Recovery) Data

Spiked Level	Amount Added (mg)	Amount Found (mg)	% Recovery	Mean % Recovery
80%				
100%				
120%				

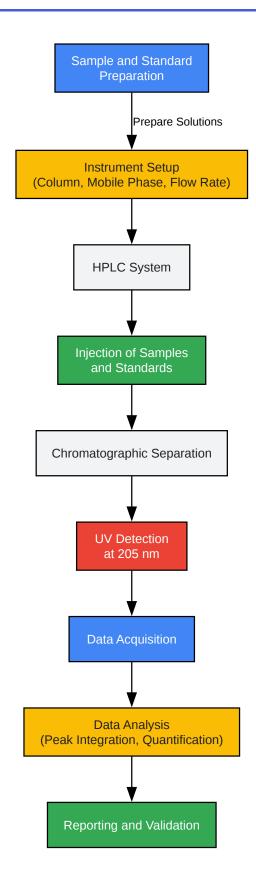
Table 4: Precision Data



Parameter	% Assay
Repeatability	
Sample 1	-
Sample 2	-
Sample 3	-
Sample 4	-
Sample 5	-
Sample 6	-
Mean	-
% RSD	-
Intermediate Precision	-
Analyst 1 / Day 1	-
Analyst 2 / Day 2	-
% RSD	-

Visualizations





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